4-(2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)MORPHOLINE
Overview
Description
4-(2-Methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzenesulfonyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo-phthalazine core, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzenesulfonyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolo-Phthalazine Core: This step involves the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions to form the triazolo-phthalazine core.
Sulfonylation: The triazolo-phthalazine core is then subjected to sulfonylation using a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzenesulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide, sulfonate esters, or other substituted derivatives.
Scientific Research Applications
4-(2-Methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzenesulfonyl)morpholine has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzenesulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-phthalazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the sulfonyl and morpholine groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-(2-Methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzenesulfonyl)piperidine
- **4-(2-Methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzenesulfonyl)thiomorpholine
Uniqueness
The uniqueness of 4-(2-methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzenesulfonyl)morpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
4-[2-methoxy-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-14-16-5-3-4-6-17(16)21-23-22-20(26(21)24-14)15-7-8-18(29-2)19(13-15)31(27,28)25-9-11-30-12-10-25/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWOTUJWWHZOHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=C(C=C4)OC)S(=O)(=O)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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